molecular formula C15H16OS B1608220 4-Methyl-4'-(methylthio)benzhydrol CAS No. 842140-63-0

4-Methyl-4'-(methylthio)benzhydrol

Cat. No.: B1608220
CAS No.: 842140-63-0
M. Wt: 244.4 g/mol
InChI Key: NJXXIRJTUBIDBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-(methylthio)benzhydrol typically involves the reaction of 4-methylthiobenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-methylthiobenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield 4-Methyl-4’-(methylthio)benzhydrol .

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-4’-(methylthio)benzhydrol may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation processes or other advanced reduction techniques to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired production scale .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4’-(methylthio)benzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Methyl-4’-(methylthio)benzhydrol can yield 4-methylthiobenzaldehyde or 4-methylthiobenzoic acid .

Scientific Research Applications

4-Methyl-4’-(methylthio)benzhydrol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-4’-(methylthio)benzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic processes. The presence of the methylthio group may influence the compound’s binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4’-(methylthio)benzhydrol is unique due to the presence of both a methyl group and a methylthio group on the benzhydrol structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

(4-methylphenyl)-(4-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXXIRJTUBIDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374968
Record name 4-Methyl-4'-(methylthio)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-63-0
Record name 4-Methyl-4'-(methylthio)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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